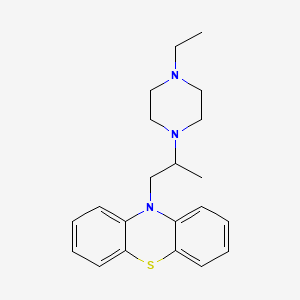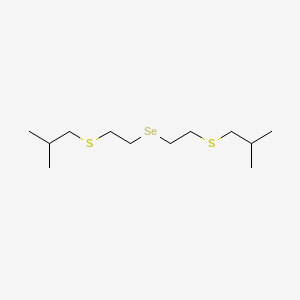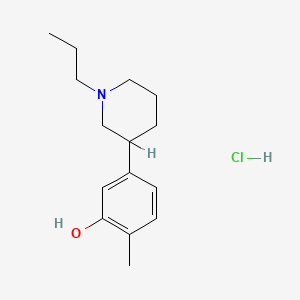
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used as building blocks for drug design due to their biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the hydrogenation of pyridine to form piperidine, which is then functionalized through various reactions such as alkylation and acylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes using catalysts like molybdenum disulfide. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts.
Substitution: Common substitution reactions include halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted piperidines and phenols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of other piperidine derivatives that have industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(1-propylpiperidin-3-yl)phenol
- 3-(2-methyl-1-piperidinyl)propanoic acid hydrochloride
Uniqueness
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
126088-60-6 |
|---|---|
Molekularformel |
C15H24ClNO |
Molekulargewicht |
269.81 g/mol |
IUPAC-Name |
2-methyl-5-(1-propylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-8-16-9-4-5-14(11-16)13-7-6-12(2)15(17)10-13;/h6-7,10,14,17H,3-5,8-9,11H2,1-2H3;1H |
InChI-Schlüssel |
ZXGNSPAMPNHWJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


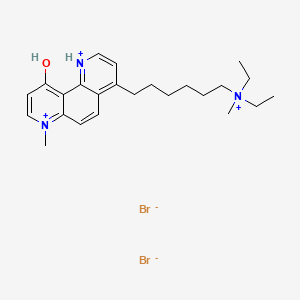
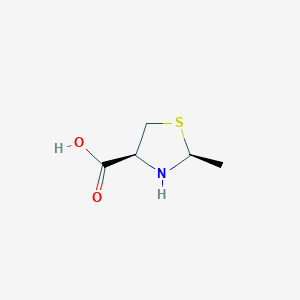





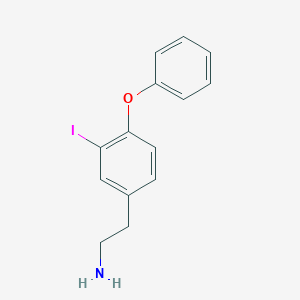
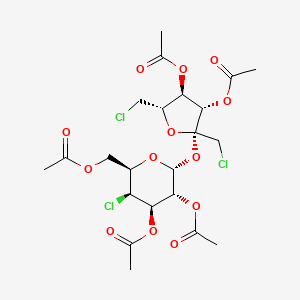

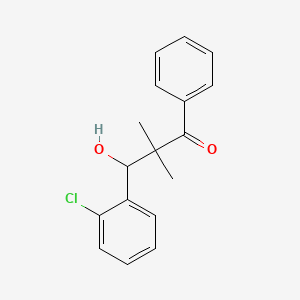
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
